
Actinomycin D, 2A-D-leucine-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinomycin D, 2A-D-leucine- is a potent antibiotic and antineoplastic agent derived from the bacterium Streptomyces parvulus. It is known for its ability to bind to DNA and inhibit RNA synthesis, making it a valuable tool in both research and clinical settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Actinomycin D, 2A-D-leucine- is typically isolated from the fermentation broth of Streptomyces parvulus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: Industrial production of Actinomycin D, 2A-D-leucine- follows a similar fermentation process but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial to maximize yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Actinomycin D, 2A-D-leucine- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and thiols, are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Actinomycin D, 2A-D-leucine- has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study DNA-binding properties and interactions.
Biology: Employed in cell cycle studies to arrest cell division and induce apoptosis.
Medicine: Utilized in cancer research and treatment, particularly for pediatric cancers such as Wilms’ tumor and rhabdomyosarcoma.
Industry: Applied in the development of new antibiotics and antineoplastic agents.
Wirkmechanismus
Actinomycin D, 2A-D-leucine- exerts its effects by binding to the DNA double helix, specifically at the guanine-cytosine base pairs. This binding inhibits RNA polymerase, preventing the synthesis of messenger RNA (mRNA) and, consequently, protein synthesis. The compound also stabilizes cleavable complexes of topoisomerases I and II with DNA, further disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Actinomycin X2
- Mojavensin A
- Cyclic (leucine-leucine) dipeptide
Comparison: Actinomycin D, 2A-D-leucine- is unique in its strong DNA-binding affinity and ability to inhibit RNA synthesis. While similar compounds like Actinomycin X2 and Mojavensin A also exhibit antimicrobial and antineoplastic properties, Actinomycin D, 2A-D-leucine- is particularly effective in treating certain pediatric cancers and has a well-documented mechanism of action .
Eigenschaften
CAS-Nummer |
19864-70-1 |
|---|---|
Molekularformel |
C63H88N12O16 |
Molekulargewicht |
1269.4 g/mol |
IUPAC-Name |
2-amino-4,6-dimethyl-3-oxo-1-N-[7,11,14-trimethyl-3-(2-methylpropyl)-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C63H88N12O16/c1-28(2)25-37-58(83)74-23-17-19-38(74)59(84)70(13)26-40(76)72(15)49(30(5)6)62(87)89-34(11)45(56(81)65-37)69-55(80)42-43(64)51(78)33(10)53-48(42)66-47-36(22-21-32(9)52(47)91-53)54(79)68-46-35(12)90-63(88)50(31(7)8)73(16)41(77)27-71(14)60(85)39-20-18-24-75(39)61(86)44(29(3)4)67-57(46)82/h21-22,28-31,34-35,37-39,44-46,49-50H,17-20,23-27,64H2,1-16H3,(H,65,81)(H,67,82)(H,68,79)(H,69,80) |
InChI-Schlüssel |
CKFXYIRFWMZDNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)CC(C)C)C)C)C(C)C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)

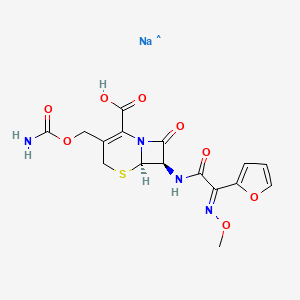
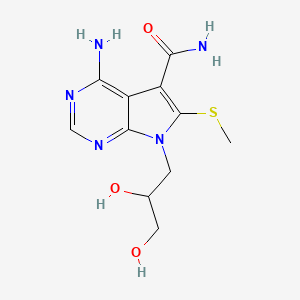

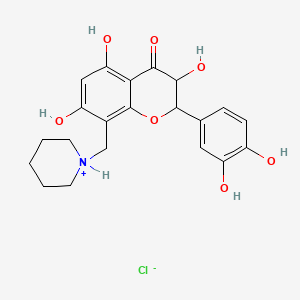
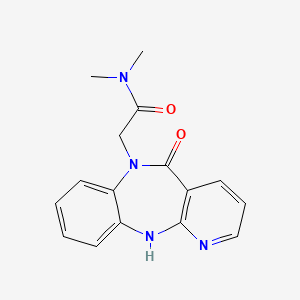
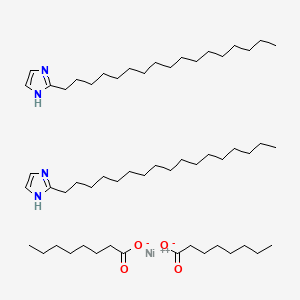

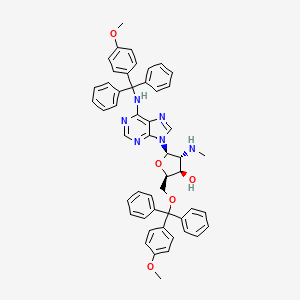

![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
